molecular formula C15H28N2O2 B2687846 Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate CAS No. 1314704-07-8

Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate

Cat. No.: B2687846
CAS No.: 1314704-07-8
M. Wt: 268.401
InChI Key: WSJZMYHXQJRAED-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O2. It is a derivative of piperidine, a heterocyclic amine, and features a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:

    Starting Material: Piperidine-4-carboxylic acid.

    Reagents: Tert-butyl chloroformate, a base such as triethylamine, and a solvent like dichloromethane.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

    Procedure: The piperidine-4-carboxylic acid is dissolved in dichloromethane, followed by the addition of triethylamine. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is stirred for several hours until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors equipped with temperature control systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the tert-butyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system (CNS) active compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate is unique due to its dual piperidine structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in pharmaceutical research.

Properties

IUPAC Name

tert-butyl 3-piperidin-4-ylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-4-5-13(11-17)12-6-8-16-9-7-12/h12-13,16H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJZMYHXQJRAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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